molecular formula C5H11ClN4S B1652656 {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride CAS No. 1559064-02-6

{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride

Cat. No.: B1652656
CAS No.: 1559064-02-6
M. Wt: 194.69
InChI Key: KZEDGPXGUCTPAT-UHFFFAOYSA-N
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Description

{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride is a versatile chemical compound with the molecular formula C₅H₁₁ClN₄S. This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide under acidic or basic conditions.

    Thioether formation: The 1,2,4-triazole ring is then reacted with an alkyl halide to introduce the thioether linkage.

    Amination: The resulting intermediate is further reacted with an amine to form the desired compound.

    Hydrochloride salt formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the triazole ring or the thioether linkage using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.

    Anastrozole: An anticancer drug with a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole structure.

Uniqueness

{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride is unique due to its specific combination of a 1,2,4-triazole ring and a thioether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S.ClH/c1-9-4-7-8-5(9)10-3-2-6;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEDGPXGUCTPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559064-02-6
Record name Ethanamine, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559064-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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